
ラムダシハロトリン酸
概要
説明
Cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid, also known as Cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid, is a useful research compound. Its molecular formula is C9H10ClF3O2 and its molecular weight is 242.62 g/mol. The purity is usually 95%.
The exact mass of the compound cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 詳細: 研究者は、生分解性ヒマシ油系ポリウレタンをキャリアとして使用して、ラムダシハロトリン/ポリウレタン(LC/CO-PU)ナノエマルジョンを開発しました。これらのナノエマルジョンは、葉面農薬の保持と放出時間を向上させます。LC/CO-PUナノエマルジョンは、持続的かつ制御された放出特性を示し、農薬の適用に効率的です。 LC/CO-PUナノエマルジョンの葉への付着性の向上は、農薬の有効な利用に貢献します .
- 詳細: カロニック無水物(CAS NO.67911-21-1)は、COVID-19経口薬パキロビッドの出発物質です。 ラムダシハロトリン酸はこの中間体化合物の合成において重要な役割を果たしています .
- 詳細: これは、作物の保護と病気の管理に用途が見られるZ-(1R,S)-シス-2,2-ジメチル-3-(2,2-クロロ-3,3,3-トリフルオロ-1-プロペニル)シクロプロパンカルボン酸の生産に貢献しています .
農薬デリバリーのためのナノエマルジョン
COVID-19薬合成の中間体
シハロトリン系殺虫剤と殺菌剤
環境化学と生態毒性研究
作用機序
Lambda-cyhalothric acid, also known as cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid or cis-Cyhalothric acid, is a synthetic pyrethroid insecticide . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Lambda-cyhalothric acid is primarily targeted at a wide spectrum of agricultural crop and public health pests . It is highly toxic to mammals, fish, aquatic invertebrates, and honeybees .
Biochemical Pathways
It is known that lambda-cyhalothric acid is a synthetic pyrethroid insecticide, which are analogues of naturally occurring insecticidal compounds produced in the flowers of chrysanthemums .
Pharmacokinetics
Lambda-cyhalothric acid has a low aqueous solubility, is relatively volatile, and is non-mobile . Based on its chemical properties, there is a low risk of it leaching to groundwater . It is also known to have a high water-soil organic carbon partition coefficient (Koc), indicating a preferential affinity to organic matter .
Result of Action
The result of lambda-cyhalothric acid’s action is the death of the targeted pests. It is highly toxic to mammals and is a known irritant . It is also highly toxic to fish, aquatic invertebrates, and honeybees .
Action Environment
The action of lambda-cyhalothric acid can be influenced by environmental factors. Furthermore, it is unlikely to contaminate groundwater because of a low potential to leach as dissolved residues in percolating water .
生化学分析
Biochemical Properties
The biochemical role of Lambda-cyhalothric acid is primarily related to its function as an insecticideIt is known that Lambda-cyhalothric acid is used in the synthesis of cyhalothric pesticides and fungicides .
Molecular Mechanism
The molecular mechanism of Lambda-cyhalothric acid involves its role as an intermediate in the synthesis of pyrethroid insecticides These insecticides work by disrupting the functioning of the nervous system in insects
特性
CAS番号 |
72748-35-7 |
|---|---|
分子式 |
C9H10ClF3O2 |
分子量 |
242.62 g/mol |
IUPAC名 |
(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/t4-,6-/m0/s1 |
InChIキー |
SPVZAYWHHVLPBN-NJGYIYPDSA-N |
SMILES |
CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C |
異性体SMILES |
CC1([C@H]([C@H]1C(=O)O)C=C(C(F)(F)F)Cl)C |
正規SMILES |
CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C |
同義語 |
(1R,3R)-rel-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid; Lambda-cyhalothric acid |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the newly developed method for preparing bifenthrin using lambda-cyhalothric acid?
A1: The research [] highlights a new method for bifenthrin synthesis using lambda-cyhalothric acid as a starting material. This method boasts several advantages over traditional approaches:
Q2: Can lambda-cyhalothric acid enantiomers be separated, and why is this important?
A2: Yes, lambda-cyhalothric acid exists as two enantiomers, and research [] demonstrates their successful separation using chiral extraction with tartaric esters. Enantioselective separation is crucial because the biological activity of chiral pesticides often resides primarily in one enantiomer. Separating the enantiomers allows for the production of insecticides with:
Q3: Can lambda-cyhalothric acid be found in the environment, and how is it monitored?
A3: While lambda-cyhalothric acid itself might not persist in the environment, it can degrade into metabolites like cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (TFA) []. A modified QuEChERS method using ultra-high performance liquid chromatography tandem mass spectrometry has been developed for the determination of TFA in tea samples []. This method allows researchers to:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

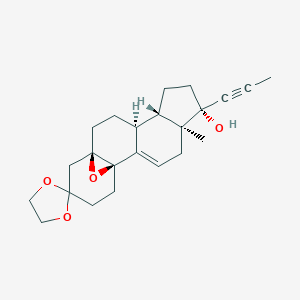
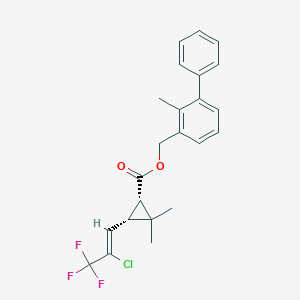
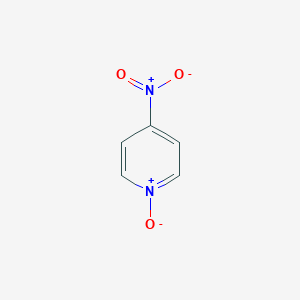
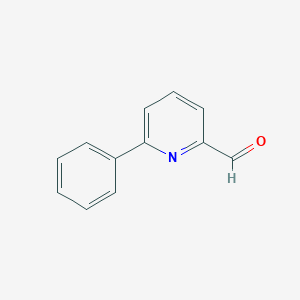
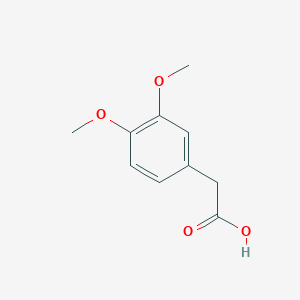
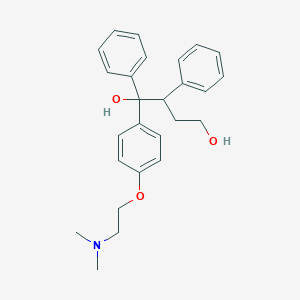
![4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride](/img/structure/B131963.png)
![sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate](/img/structure/B131968.png)


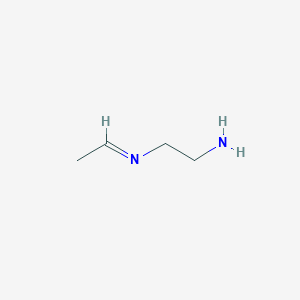
![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)

